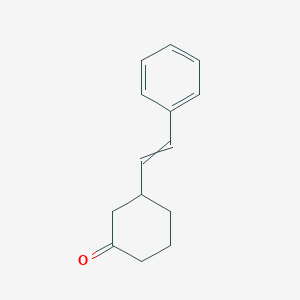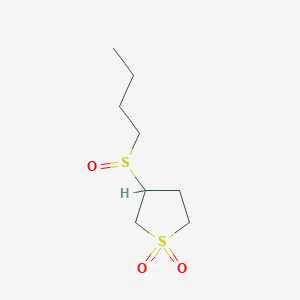
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a sulfinyl group attached to a butane chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of phenacyl chloride with sodium tetrafluoroborate in tert-butanol in the presence of sulfur as an anion . This reaction produces a mixture of products, including the desired compound, which can then be purified by recrystallization from benzene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is not well-documented. it is likely that the compound interacts with biological molecules through its sulfinyl and thiolane groups. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: This compound also contains a butane-1-sulfinyl group but differs in its aromatic structure.
3-(Butane-1-sulfinyl)butanoic acid: This compound contains a carboxylic acid group instead of a thiolane ring.
Uniqueness
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a sulfinyl group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87947-56-6 |
|---|---|
Molekularformel |
C8H16O3S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
3-butylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S2/c1-2-3-5-12(9)8-4-6-13(10,11)7-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
PJDFVAIITKSBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
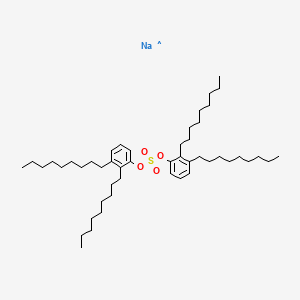

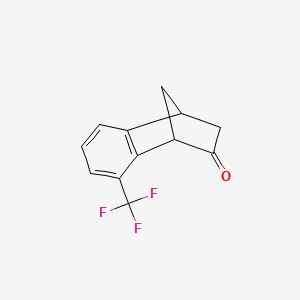
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
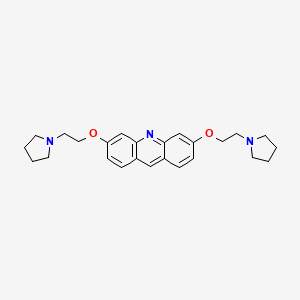
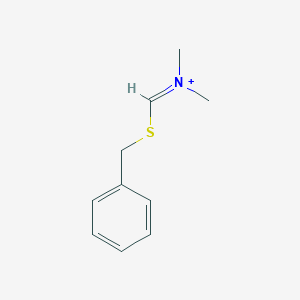

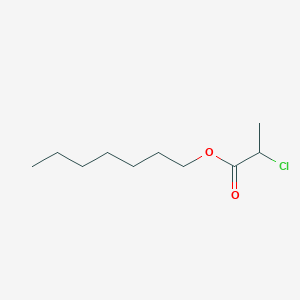

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

